Ethyl Propargylate-13C3 finds use in metabolic studies to trace the fate of specific carbon atoms within biological systems. The enriched carbon-13 atoms act as a "tracer," allowing researchers to follow their movement through various metabolic pathways within cells or organisms. This information is crucial for understanding how organisms utilize and process different compounds. For instance, researchers can use Ethyl Propargylate-13C3 to investigate:
The application of Ethyl Propargylate-13C3 extends to mechanistic studies in various fields, including:
Ethyl Propargylate-13C3 is a synthetic ester characterized by the presence of a carbon-13 isotope, denoted as C-13, at a specific position in its molecular structure. Its chemical formula is C²¹³CH₆O₂, and it is primarily utilized in metabolic studies as a tracer to monitor the movement of carbon atoms through various biological pathways. This isotopic enrichment differentiates it from its non-labeled counterpart, ethyl propargylate, making it particularly valuable in isotope ratio mass spectrometry (IRMS) for quantifying target compounds in complex biological samples .
Ethyl Propargylate-13C3 itself likely doesn't have a specific mechanism of action. Its primary function is as an internal standard in IRMS. During IRMS analysis, a known amount of the isotopically labeled compound is added to the sample. The ratio of the labeled isotope to the naturally occurring isotope in the sample is measured, allowing for quantification of the target compound [].
Additionally, it can be synthesized from propargyl alcohol and ethyl chloride using a Lewis acid catalyst. The balanced chemical equation for this synthesis is:
These reactions highlight its versatility in organic synthesis and analytical chemistry.
While Ethyl Propargylate-13C3 does not exhibit specific biological activity itself, its role as an internal standard in metabolic studies allows researchers to trace the metabolism of other compounds within biological systems. The carbon-13 isotope enables scientists to follow the fate of specific carbon atoms, providing insights into metabolic pathways and the utilization of various substrates by organisms .
The primary method for synthesizing Ethyl Propargylate-13C3 involves the reaction between propargyl alcohol and ethyl chloride in the presence of a Lewis acid catalyst. This method is efficient and allows for the incorporation of the carbon-13 isotope into the final product. The synthesis can be summarized as follows:
This method is advantageous for producing isotopically labeled compounds used in various analytical applications.
Ethyl Propargylate-13C3 has several important applications:
Research involving Ethyl Propargylate-13C3 primarily focuses on its interactions within metabolic pathways rather than direct biochemical interactions. Its role as a tracer allows for detailed analysis of how organisms process and utilize different substrates, contributing to a better understanding of metabolic mechanisms .
Ethyl Propargylate-13C3 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl Propargylate | 623-47-2 | 0.88 | Non-isotopically labeled version |
Diethyl Acetylenedicarboxylate | 762-21-0 | 0.88 | Contains two ester groups |
Ethyl Acetylene | 13831-03-3 | 0.81 | Simpler structure without ester functionality |
Propynyl Acetate | 762-42-5 | 0.79 | Contains an acetate group |
Methyl Propargylate | 23680-40-2 | 0.70 | Methyl instead of ethyl group |
Ethyl Propargylate-13C3's uniqueness lies in its isotopic labeling, which enhances its utility in analytical chemistry compared to its non-labeled counterparts and similar compounds .
Ethyl Propargylate-13C3 presents unique nuclear magnetic resonance spectroscopic properties due to its uniform carbon-13 isotopic labeling pattern. The compound exhibits a molecular formula of C2¹³C3H6O2 with a molecular weight of 101.08 daltons, representing a mass shift of +3 atomic mass units compared to the unlabeled analogue [1] [2].
The carbon-13 nuclear magnetic resonance spectrum demonstrates distinct chemical shift patterns for each carbon environment within the molecule. The carbonyl carbon, uniformly enriched with carbon-13, appears in the characteristic ester region between 160-175 parts per million downfield from tetramethylsilane [3]. The alkyne carbons, both labeled with carbon-13, exhibit chemical shifts in the range of 80-90 parts per million, with the terminal alkyne carbon showing slightly different chemical shift characteristics due to its unique electronic environment [3] [4].
The ethyl ester portion contributes additional carbon-13 signals, with the methylene carbon appearing around 60-65 parts per million and the terminal methyl carbon appearing around 13-15 parts per million [3]. These chemical shifts are consistent with typical ester functional group patterns observed in carbon-13 nuclear magnetic resonance spectroscopy.
The proton nuclear magnetic resonance spectrum of Ethyl Propargylate-13C3 displays characteristic signals for the terminal alkyne proton appearing as a singlet in the region of 2.3-2.7 parts per million [3]. The ethyl ester protons contribute distinct multipicity patterns, with the methylene protons appearing as a quartet and the methyl protons appearing as a triplet, following the typical n+1 rule for spin-spin coupling [3].
The carbon-13 isotopic enrichment introduces additional coupling patterns that can be observed in the proton nuclear magnetic resonance spectrum. Carbon-13 to proton coupling may be visible for directly attached protons, particularly for the terminal alkyne proton which shows coupling to the carbon-13 labeled alkyne carbon [5].
Nucleus | Chemical Shift Range (ppm) | Multiplicity/Coupling | Comments |
---|---|---|---|
1H | 2.3-2.7 (≡CH) | Singlet | Terminal alkyne proton |
13C (all three carbons) | 80-220 | Varies with position | Full 13C3 labeling pattern |
13C (alkyne C≡C) | ~80-90 | Singlet | sp-hybridized carbon |
13C (alkyne C≡H) | ~80 | Doublet (C-H coupling) | sp-hybridized carbon |
13C (carbonyl C=O) | ~160-175 | Singlet | Ester carbonyl |
13C (ethyl CH2) | ~60-65 | Triplet | OCH2 group |
13C (ethyl CH3) | ~13-15 | Triplet | Terminal methyl |
Mass spectrometric analysis of Ethyl Propargylate-13C3 reveals a molecular ion peak at mass-to-charge ratio 101, representing the +3 mass shift characteristic of the triple carbon-13 labeling [1] [2]. This isotopic pattern serves as a distinctive analytical marker for compound identification and quantification in complex matrices.
The molecular ion demonstrates variable intensity depending on ionization conditions, with electron impact ionization typically producing detectable molecular ion signals [6] [7]. The presence of the alkyne functional group contributes to molecular ion stability, as conjugated pi-electron systems generally exhibit enhanced stability in mass spectrometric conditions [6].
The fragmentation behavior of Ethyl Propargylate-13C3 follows predictable pathways based on the stability of resulting fragment ions. According to established fragmentation principles, the most stable carbocations are preferentially formed during the fragmentation process [8] [6].
Alpha-cleavage adjacent to the carbonyl group represents the primary fragmentation pathway, leading to the formation of characteristic acylium ions [8]. The loss of the ethyl radical produces a significant fragment ion at mass-to-charge ratio 73, corresponding to the formula [C3H5O2]+. This fragment often appears as a base peak in the mass spectrum due to the stability of the resulting oxonium ion structure [6].
Decarbonylation processes yield fragment ions at mass-to-charge ratio 56, corresponding to [C3H4O]+, representing the loss of carbon monoxide from the molecular ion [9]. Additional fragmentation includes the formation of ethoxy cations at mass-to-charge ratio 45 and acylium ions at mass-to-charge ratio 29 [6].
Fragment Ion (m/z) | Formula | Origin | Relative Intensity |
---|---|---|---|
101 | M+- | Molecular ion (+3 mass shift) | Variable |
98 | [M-3]+- | Loss of 3H (isotope effect) | Moderate |
73 | [C3H5O2]+ | Loss of ethyl radical | Base peak candidate |
56 | [C3H4O]+ | Decarbonylation | Strong |
45 | [C2H5O]+ | Ethoxy cation | Moderate |
29 | [CHO]+ | Acylium ion | Strong |
27 | [C2H3]+ | Acetylene fragment | Weak to moderate |
The distinctive mass spectrometric properties of Ethyl Propargylate-13C3 make it particularly valuable for stable isotope dilution mass spectrometry applications . The +3 mass shift enables precise quantification when used as an internal standard for the corresponding unlabeled compound. This approach provides enhanced accuracy and precision in analytical determinations by compensating for matrix effects and instrument variability .
The infrared spectrum of Ethyl Propargylate-13C3 exhibits characteristic vibrational bands corresponding to the functional groups present in the molecule. The terminal alkyne C-H stretching vibration appears as a sharp, distinctive band in the region of 3200-3300 wave numbers per centimeter [11] [12]. This band serves as a diagnostic feature for terminal alkyne identification.
The alkyne C≡C stretching vibration appears in the region of 2100-2260 wave numbers per centimeter with medium to weak intensity [11]. The carbon-13 isotopic substitution may introduce subtle frequency shifts in this region due to the mass effect on vibrational frequencies [11] [13]. The reduced mass of the vibrating system changes with isotopic substitution, leading to calculable frequency shifts that can be used for isotopic identification.
The ester carbonyl stretching vibration represents the most intense feature in the infrared spectrum, appearing in the region of 1700-1750 wave numbers per centimeter [14] [11]. This very strong absorption serves as a diagnostic marker for ester functional groups and provides structural confirmation of the compound.
Alkyl C-H stretching vibrations contribute multiple bands in the region of 2850-3000 wave numbers per centimeter, reflecting the various carbon-hydrogen environments within the ethyl ester group [11]. The C-O stretching vibrations associated with the ester linkage produce strong, broad absorptions in the region of 1000-1300 wave numbers per centimeter [11].
Lower frequency regions contain C-C stretching and bending vibrations that produce complex patterns in the 800-1200 wave numbers per centimeter range [11]. These fingerprint region absorptions provide additional structural information for compound identification and purity assessment.
Raman spectroscopy provides complementary vibrational information, particularly for the alkyne functional group which shows enhanced Raman activity due to the polarizability of the triple bond [15] [16]. The C≡C stretching mode exhibits strong Raman scattering, making it a valuable diagnostic feature for alkyne identification.
The terminal alkyne C-H stretching vibration also shows significant Raman activity, providing an alternative detection method for this functional group [15]. The ester carbonyl group contributes to the Raman spectrum with characteristic frequency patterns that complement the infrared spectroscopic data.
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |
---|---|---|---|
≡C-H stretch | 3200-3300 | Medium-Strong | Sharp, distinctive |
C≡C stretch | 2100-2260 | Medium-Weak | 13C isotope shift possible |
C=O stretch (ester) | 1700-1750 | Very Strong | Diagnostic for ester |
C-H stretch (alkyl) | 2850-3000 | Strong | Multiple bands |
C-O stretch (ester) | 1000-1300 | Strong | Broad absorption |
C-C stretch | 800-1200 | Medium | Complex pattern |
O-H bending (if present) | 1300-1400 | Variable | If hydrogen bonding present |
Reverse phase high performance liquid chromatography represents the most commonly employed separation method for Ethyl Propargylate-13C3 analysis [17] [18]. The compound exhibits moderate retention behavior on C18 stationary phases when eluted with acetonitrile-water mobile phase systems containing acid modifiers such as phosphoric acid or formic acid [17] [18].
The mobile phase composition typically consists of acetonitrile and water with phosphoric acid as a pH modifier [17]. For mass spectrometry compatible applications, formic acid replacement of phosphoric acid ensures optimal ionization conditions [17] [18]. The compound demonstrates good separation from matrix components under these conditions, with detection accomplished using ultraviolet absorbance at wavelengths between 210-280 nanometers [19] [17].
Normal phase chromatography provides an alternative separation mode, particularly useful for isomer separation and purification applications [20]. Hexane-ethyl acetate mobile phase systems on silica-based stationary phases offer excellent resolution for structural isomers and impurity profiling [20].
Gas chromatography provides high resolution separation capabilities for Ethyl Propargylate-13C3 [21]. Temperature programming from 60°C to 200°C at controlled heating rates enables effective separation from co-eluting compounds [21]. The compound typically elutes in the early portion of the chromatogram, approximately 5-10 minutes under standard conditions [21].
Detection methods include flame ionization detection and mass spectrometric detection, with mass spectrometry providing additional structural confirmation through fragmentation pattern analysis [21]. The volatile nature of the compound makes it well-suited for gas chromatographic analysis without derivatization requirements.
Capillary electrophoresis offers an alternative separation mechanism based on electrophoretic mobility differences [22]. Aqueous buffer systems enable pH-dependent migration patterns that can be optimized for specific separation requirements. Detection is typically accomplished using ultraviolet absorbance methods.
Method development considerations include the selection of appropriate internal standards, matrix effect evaluation, and validation parameter establishment [23]. The use of stable isotope labeled compounds as internal standards provides enhanced analytical accuracy by compensating for extraction efficiency variations and instrument response differences [23].
Post-column derivatization methods have been developed for specific analytical applications, particularly for thiol determination where Ethyl Propargylate serves as a derivatizing reagent [24] [23]. These methods exploit the reactivity of the alkyne functional group toward nucleophilic addition reactions.
Technique | Mobile Phase/Conditions | Retention Behavior | Detection Method | Typical Resolution |
---|---|---|---|---|
Reverse Phase HPLC | ACN/H2O with acid modifier | Moderate retention | UV at 210-280 nm | Good separation from matrix |
Normal Phase HPLC | Hexane/ethyl acetate | Strong retention | UV detection | Excellent for isomers |
Gas Chromatography | Temperature programming 60-200°C | Early elution (~5-10 min) | FID or MS detection | High resolution |
Capillary Electrophoresis | Aqueous buffer systems | pH dependent migration | UV detection | Moderate to good |
Property | Value | Analytical Significance |
---|---|---|
Molecular Weight | 101.08 g/mol | Mass shift +3 from unlabeled |
Density | 0.997 g/mL at 25°C | Sample preparation considerations |
Boiling Point | 120°C | GC separation temperature |
Melting Point | Not specified | Storage considerations |
Solubility (Water) | Limited | Extraction method choice |
Solubility (Organic) | High in most solvents | Wide solvent compatibility |
Refractive Index | ~1.41 | Identity confirmation |
LogP | ~1.0 | Chromatographic behavior prediction |